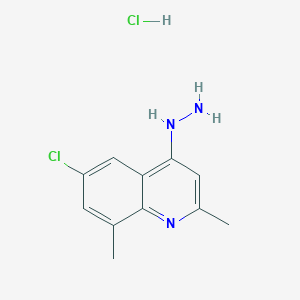![molecular formula C16H9FN2O2 B13708736 3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)
3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a fluorobenzonitrile moiety and an isoindolinyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile typically involves the condensation of a phthalic anhydride derivative with a primary amine, followed by further functionalization steps. One common method involves the reaction of 5-fluoro-3-cyanobenzyl bromide with potassium phthalimide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
化学反応の分析
Types of Reactions
3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile involves its interaction with specific molecular targets. The compound’s isoindolinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzonitrile moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
類似化合物との比較
Similar Compounds
3-[(1,3-Dioxo-2-isoindolinyl)methyl]benzonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-isoindoline-1,3-dione derivatives: Share the isoindolinyl core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile is unique due to the presence of both the fluorobenzonitrile and isoindolinyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C16H9FN2O2 |
|---|---|
分子量 |
280.25 g/mol |
IUPAC名 |
3-[(1,3-dioxoisoindol-2-yl)methyl]-5-fluorobenzonitrile |
InChI |
InChI=1S/C16H9FN2O2/c17-12-6-10(8-18)5-11(7-12)9-19-15(20)13-3-1-2-4-14(13)16(19)21/h1-7H,9H2 |
InChIキー |
PTLVTXIMQKJMCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC(=C3)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)



![2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B13708712.png)





